molecular formula C19H20N2O3S B5049052 4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine

4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine

Cat. No.: B5049052
M. Wt: 356.4 g/mol
InChI Key: GVAKWHWZWUHBDU-UHFFFAOYSA-N
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Description

The compound “4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a nitrophenyl group, which is often seen in compounds with biological activity .


Molecular Structure Analysis

The compound has a piperidine ring, a benzoyl group, a methyl group, and a nitrophenyl group attached to a sulfur atom . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the specific functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many drugs that contain a piperidine ring act on the central nervous system .

Future Directions

The future research directions would depend on the specific properties and activities of the compound. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[2-(4-nitrophenyl)sulfanylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-14-10-12-20(13-11-14)19(22)17-4-2-3-5-18(17)25-16-8-6-15(7-9-16)21(23)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAKWHWZWUHBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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